B1577058 Penaeidin-3m

Penaeidin-3m

Cat. No.: B1577058
Attention: For research use only. Not for human or veterinary use.
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Description

Penaeidin-3m is a cationic antimicrobial peptide (AMP) originating from penaeid shrimp, offered for research into innate immune responses. As a member of the penaeidin family, it features a characteristic two-domain structure: a proline-rich N-terminal domain and a C-terminal domain containing multiple cysteine residues that form stable disulfide bonds, contributing to its structural integrity . The well-studied solution structure of the related Penaeidin-3a reveals that the C-terminal domain forms a compact, globular structure stabilized by three disulfide bonds, which includes an amphipathic helix that is crucial for its function . The antimicrobial activity is believed to result from a cooperative effect between the two domains . In research contexts, Penaeidins demonstrate broad-spectrum activity, showing efficacy against Gram-positive bacteria and fungi . Their expression is constitutive in haemocytes and can be significantly upregulated upon microbial challenge, such as with Vibrio species, highlighting their role as vital effector molecules in the shrimp's immunological defense . Beyond direct antimicrobial activity, these peptides are involved in opsonic activity and systemic immune regulation, making them a compelling subject for studies on invertebrate immunity and potential biotechnological applications . This product is provided For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

bioactivity

Gram+, Fungi,

sequence

QGCKGPYTRPILRPYVRPVVSYNACTLSCRGITTTQARSCCTRLGRCCHVAKGYS

Origin of Product

United States

Molecular Architecture and Structural Biology of Penaeidin 3m

Primary Amino Acid Sequence Analysis and Domain Organization

The primary structure of Penaeidin-3m, like other penaeidins, is a key determinant of its function. It is characterized by a specific arrangement of amino acids that form its two principal domains. researchgate.net

N-terminal Proline-Rich Domain (PRD) Features

The N-terminal region of this compound is notably rich in proline residues. ifremer.frresearchgate.net This domain is generally less conserved across different penaeidin classes compared to the C-terminal domain. researchgate.net The high proline content contributes to a structurally unconstrained and flexible nature in this part of the peptide. nih.govresearchgate.net This flexibility is thought to be crucial for its interaction with the membranes of target microorganisms. vliz.be While the PRD of some penaeidin classes has been shown to possess antimicrobial activity, in others, it appears to be more involved in modulating the host's immune response, acting as a cytokine-like molecule that can attract immune cells to sites of injury. researchgate.net

Secondary and Tertiary Structural Elucidation

The three-dimensional conformation of this compound is essential for its biological function and is largely dictated by the interplay of its distinct domains and the stabilizing disulfide bonds.

Role of Disulfide Bonds in Conformation

The six cysteine residues in the C-terminal domain form three intramolecular disulfide bridges. ifremer.frvliz.be These covalent bonds are crucial for stabilizing the tertiary structure of the CRD, creating a compact and globular fold. nih.govmnhn.fr The specific disulfide bond arrangement in penaeidins has been determined to be Cys1-Cys4, Cys2-Cys5, and Cys3-Cys6 (based on the numbering of the six cysteines in the CRD). ifremer.fr This linkage pattern tightly connects the different structural elements within the CRD, contributing to a highly stable hydrophobic core. nih.govresearchgate.net Two of these disulfide bonds are buried within the core of the molecule, further enhancing its stability. researchgate.net

Advanced Structural Determination Methodologies in Penaeidin Research

Structural Feature Description Key Methodologies
Primary Structure Linear sequence of amino acids defining the PRD and CRD.Edman Degradation, Mass Spectrometry, cDNA Sequencing ifremer.fr
Secondary Structure Presence of an alpha-helix in the CRD and unconstrained regions in the PRD.NMR Spectroscopy nih.govresearchgate.net
Tertiary Structure Globular fold of the CRD stabilized by disulfide bonds.NMR Spectroscopy, Simulated Annealing nih.govresearchgate.net
Disulfide Bonds Three intramolecular bonds connecting the six cysteines in the CRD.Mass Spectrometry, NMR Spectroscopy nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal technique for determining the solution structure of Penaeidin-3, providing detailed insights into its three-dimensional conformation in a near-native state. benthambooks.comthermofisher.combenthambooks.com Specifically, two-dimensional proton (¹H) NMR studies have been conducted on recombinant forms of the peptide, such as an analogue of Penaeidin-3a from the shrimp Litopenaeus vannamei. researchgate.netnih.govmnhn.fr

These investigations have revealed that Penaeidin-3 possesses a distinct two-domain structure. The N-terminal proline-rich domain, which spans approximately residues 1-28, was found to be largely unstructured and unconstrained in solution. researchgate.netnih.gov This flexibility is evident from the NMR data, which shows a lack of long-range Nuclear Overhauser Effects (NOEs) in this region. researchgate.net

In stark contrast, the C-terminal cysteine-rich domain (residues 29-58) adopts a well-defined, globular structure. nih.gov This domain features a prominent amphipathic α-helix, typically spanning residues 41-50. nih.govmnhn.fr The structure is rigidly held together by three disulfide bonds, which tightly link the helix to the surrounding coiled regions. researchgate.netnih.gov The determination of this constrained structure relies on a dense network of medium- and long-range NOEs observed in the NMR spectra. researchgate.net The analysis of chemical shift deviations further supports the presence of this stable helical segment within the cysteine-rich domain. researchgate.net

FeatureDomainStructural CharacteristicMethod of Determination
Residues 1-28 Proline-richUnconstrained / FlexibleTwo-dimensional ¹H NMR (lack of long-range NOEs) researchgate.netnih.gov
Residues 29-58 Cysteine-richWell-defined / GlobularTwo-dimensional ¹H NMR (dense network of NOEs) nih.gov
Residues 41-50 Cysteine-richAmphipathic α-helixTwo-dimensional ¹H NMR (NOEs and Chemical Shift Index) researchgate.netnih.govmnhn.fr

Mass Spectrometry (MS) Techniques for Intact Peptide Analysis

Mass spectrometry (MS) has been instrumental in the primary structure determination and analysis of intact Penaeidin-3 peptides. researchgate.net Various MS techniques have been employed to ascertain the precise molecular weight and amino acid sequence, and to confirm post-translational modifications. ifremer.fr

Initial characterization often involves Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS) or MALDI-Time-of-Flight (TOF) MS. For instance, MALDI-MS was used to measure the mass of a purified Penaeidin-3 peptide at 6617.4 Da. ifremer.fr Such measurements provide a rapid and accurate determination of the intact peptide's molecular weight. ifremer.fr

For more detailed structural information, tandem mass spectrometry (MS/MS) approaches are used. nih.gov Electrospray Ionization (ESI-MS) coupled with trypsin digestion has been used to analyze the disulfide bond arrangement, with results that corroborate the patterns determined by NMR. nih.govmnhn.fr More advanced "top-down" sequencing methods, which analyze the intact peptide without prior enzymatic cleavage, have also been applied. nih.gov Fourier Transform Ion-Cyclotron Resonance Mass Spectrometry (FTICR-MS) is a high-resolution technique that has been presented as a novel approach for the analysis of intact penaeidins. nih.govnih.gov FTICR-MS allows for the precise identification of specific penaeidin isoforms from a mixture, distinguishing them from other ions of similar mass and providing information-rich sequence data. nih.gov

MS TechniqueApplication for Penaeidin-3Key Findings
MALDI-MS Primary structure analysisDetermined the molecular mass of an intact Penaeidin-3 isoform to be 6617.4 Da. ifremer.fr
ESI-MS Disulfide bond pattern analysisAnalysis of trypsin digests confirmed the disulfide linkage arrangement determined by NMR. nih.govmnhn.fr
FTICR-MS Intact peptide analysisEnables high-resolution mass analysis and identification of specific isoforms without chemical or enzymatic digestion. nih.govnih.gov

Computational Structural Modeling and Validation

Complementing experimental methods, computational modeling provides valuable insights into the three-dimensional structure of Penaeidin-3. cusat.ac.in These in silico approaches are particularly useful for predicting the structure of penaeidin variants or for refining experimentally determined structures. nih.gov

Model Quality Assessment and Validation (e.g., Ramachandran Plot Analysis)

Once a computational model is generated, its quality must be rigorously assessed. vlabs.ac.in A key tool for this validation is the Ramachandran plot, which analyzes the stereochemical quality of a protein structure. nih.govresearchgate.net

The Ramachandran plot visualizes the distribution of the backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid residue in the structure. pearson.comramplot.in The plot delineates "most favored," "additionally allowed," "generously allowed," and "disallowed" regions based on sterically possible conformations. researchgate.netpearson.com A high-quality model is expected to have the vast majority of its residues in the most favored and additionally allowed regions. researchgate.net

For the NMR-derived structure of the [T8A]-Pen-3a analogue, Ramachandran plot analysis showed that 73.0% of residues were in the most favored regions and 24.1% were in additional allowed regions, indicating a high-quality structure. researchgate.net Similarly, for a computationally modeled penaeidin, validation using ProCheck and Ramachandran plot analysis is a critical step to confirm the reliability of the predicted 3D structure. nih.govresearchgate.net

Validation ParameterDescriptionBenchmark for High-Quality Model
Ramachandran Plot Assesses the stereochemical quality by analyzing backbone dihedral angles (φ and ψ). pearson.comramplot.inOver 90% of residues should be in "most favored" and "additionally allowed" regions. researchgate.net
Example: [T8A]-Pen-3a NMR Structure Validation73.0% of residues in most favored regions, 24.1% in additional allowed regions. researchgate.net

Genomic Organization, Biosynthesis, and Expression Dynamics of Penaeidin 3m

Gene Cloning and Sequence Analysis of Penaeidin-3m Genes

The genetic blueprint for this compound has been successfully elucidated through various molecular cloning techniques. Initial efforts involved the screening of a hemocyte cDNA library from the shrimp Penaeus vannamei, which led to the isolation and sequencing of the Penaeidin-3 cDNA. ifremer.frespol.edu.ec This approach revealed a nucleotide sequence with an open reading frame (ORF) that encodes a precursor peptide. ifremer.fr Further research has employed methods like reverse transcription PCR (RT-PCR) and rapid amplification of cDNA ends (RACE-PCR) to clone and characterize Penaeidin-3 genes from other shrimp species, such as Fenneropenaeus indicus. nih.gov

Sequence analysis of the cloned cDNAs shows that the Penaeidin-3 gene encodes a prepropeptide, which includes an N-terminal signal peptide. ifremer.frnih.gov For instance, the clone from F. indicus (termed Fein-Penaeidin) contains a 234-base-pair ORF that translates into a 77-amino acid peptide, including a 19-amino acid signal peptide. nih.gov The signal peptide region is highly conserved across different crustacean penaeidins. nih.gov

Comparative sequence analysis has also identified several isoforms of Penaeidin-3, such as P3-a, P3-b, and P3-c, which exhibit minor variations in their amino acid sequences. ifremer.fr This diversity suggests that penaeidins are likely encoded by a small number of genetic loci rather than a large, duplicated gene family. nih.gov The mature peptide itself is characterized by two distinct domains: a proline-rich N-terminal domain and a cysteine-rich C-terminal domain containing six conserved cysteine residues that form disulfide bridges. nih.govnih.gov

Shrimp SpeciesPenaeidin-3 VariantCloning MethodORF Length (amino acids)Signal Peptide Length (amino acids)Reference
Penaeus vannameiPenaeidin-3a/b/ccDNA Library Screening8219 ifremer.fr
Fenneropenaeus indicusFi-Pen3RT-PCR, RACE-PCR80Not specified nih.gov
Fenneropenaeus indicusFein-PenaeidinNot specified7719 nih.gov

Transcriptional Regulation and Gene Expression Profiling

The expression of the this compound gene is tightly controlled, showing distinct patterns in healthy animals and significant modulation in response to immune challenges.

Under normal physiological conditions, this compound is constitutively expressed, with its mRNA being most abundant in hemocytes (the blood cells of shrimp). ifremer.frresearchgate.net This high basal level of transcription in hemocytes suggests that these cells are the primary site of penaeidin synthesis and are primed to respond to infection. ifremer.fr

Northern blot and PCR analyses have detected this compound transcripts in various other tissues, although typically at lower levels than in hemocytes. ifremer.frresearchgate.net Weaker expression signals have been observed in highly vascularized tissues such as the heart, gills, and hematopoietic nodules, which is likely attributable to the presence of infiltrating hemocytes. ifremer.fr In some species, constitutive expression has also been noted in the hepatopancreas, muscles, intestine, and eyestalk. researchgate.net Conversely, transcript levels are often negligible or undetectable in tissues like the subcuticular epithelium and brain. ifremer.fr

TissueRelative Expression LevelSpecies StudiedReference
HemocytesHighP. vannamei, F. indicus, M. japonicus ifremer.frresearchgate.netnih.gov
HeartLow / DetectableP. vannamei, F. indicus ifremer.frresearchgate.net
GillsLow / DetectableP. vannamei, F. indicus ifremer.frresearchgate.net
HepatopancreasLow / DetectableF. indicus researchgate.net
IntestineLow / DetectableF. indicus researchgate.net
BrainUndetectableP. vannamei ifremer.fr

The transcriptional profile of this compound is dynamically altered following microbial challenge, although the specific response can vary depending on the pathogen and the shrimp species. Upon infection with pathogens like Vibrio parahaemolyticus or White Spot Syndrome Virus (WSSV), a marked induction of penaeidin expression is often observed in hemocytes during the early stages of infection. nih.govbiorxiv.org For example, bacterial challenge in F. indicus led to an upregulation of mRNA levels peaking around 6 hours post-injection. researchgate.net

However, the response is not always a simple upregulation. One study on P. vannamei reported that penaeidin mRNA concentration in circulating hemocytes actually decreased within the first 3 hours of a microbial challenge, before returning to initial levels at about 12 hours. ifremer.fr This may reflect a rapid migration of penaeidin-expressing hemocytes to the site of infection. researchgate.net In contrast, infection with WSSV has also been shown to significantly downregulate the transcript levels of a penaeidin in Marsupenaeus japonicus. nih.gov These varied findings highlight the complexity of the immune response and suggest that different pathogens can trigger distinct regulatory pathways. ifremer.frnih.govnih.gov

The production of penaeidins is a highly regulated process, likely controlled at the transcriptional, translational, and post-translational levels. nih.gov Key regulatory pathways involved in innate immunity, such as the Toll and IMD pathways, have been shown to govern the expression of penaeidin genes. biorxiv.org These pathways converge on nuclear factor-kappa B (NF-κB)-like transcription factors. Studies using RNA interference (RNAi) have demonstrated that silencing the transcription factors Dorsal and Relish, which are downstream components of the Toll and IMD pathways respectively, leads to downregulated expression of penaeidins, confirming their critical role in transcriptional activation. nih.govresearchgate.net

Post-Translational Processing and Maturation Mechanisms

Following translation, the this compound precursor protein undergoes several crucial processing steps to become a mature, biologically active peptide. This processing begins in the endoplasmic reticulum and is completed in the granules of hemocytes where the mature peptides are stored. ifremer.frvliz.be

The initial precursor protein contains an N-terminal signal peptide that directs its translocation into the secretory pathway. ifremer.fr This signal peptide is then cleaved off by a signal peptidase. ifremer.fr The predicted cleavage site is located just after a glycine (B1666218) residue, releasing the propeptide into the processing pathway. ifremer.fr

The formation of the final, mature this compound involves further modifications. The N-terminal glutamine residue of the propeptide is cyclized to form pyroglutamic acid. ifremer.fr At the other end of the molecule, the C-terminus undergoes amidation, a common modification for antimicrobial peptides that can enhance their stability and activity. ifremer.frnih.gov This amidation likely occurs through the enzymatic cleavage of a C-terminal glycine residue, which serves as the amide donor. ifremer.frespol.edu.ec These modifications are essential for the proper structure and function of the mature this compound peptide.

Identification of Post-Translational Modifications

Penaeidins, including this compound, undergo several crucial post-translational modifications (PTMs) after translation from mRNA to become mature, active peptides. researchgate.net These modifications are essential for their structure and function. The process begins with the elimination of a signal peptide, which directs the newly synthesized protein to the correct cellular location. researchgate.net

A key modification for penaeidins is C-terminal amidation. nih.gov This occurs through the enzymatic removal of a C-terminal glycine residue, a common mechanism in the maturation of bioactive peptides. researchgate.net For Penaeidin-3a, a closely related isoform, an additional and specific modification takes place at the N-terminus: the cyclization of a glutamine residue to form a pyroglutamic acid. researchgate.net Such PTMs can be critical for the peptide's stability and biological activity. While direct immunodetection can confirm the presence of penaeidins, identifying specific isoforms and their unique post-translational variants requires more advanced techniques like mass spectrometry. nih.gov

Table 1: Post-Translational Modifications of Penaeidin-3

Modification Step Description Molecule Involved
Signal Peptide Cleavage Removal of the N-terminal signal sequence after translation. researchgate.net Signal Peptidase
C-terminal Amidation The C-terminal glycine is removed, resulting in an amidated C-terminus. researchgate.netnih.gov Glycine

| N-terminal Cyclization | The N-terminal glutamine residue is converted into a pyroglutamic acid. researchgate.net | Glutamine |

Cellular Localization and Storage within Host Organisms

Granular Hemocytes as Primary Sites of Synthesis and Storage

The synthesis and storage of this compound are primarily localized within specific immune cells of the shrimp called hemocytes. vliz.benih.gov Extensive research has identified granular hemocytes as the main cell type responsible for both the constitutive production and stockpiling of these antimicrobial peptides. ifremer.frnih.govnih.govresearchgate.net

Immunocytochemistry studies at both the optical and ultrastructural levels have confirmed the presence of penaeidins within the cytoplasmic granules of these cells. ifremer.frnih.gov Electron microscopy, using immunogold labeling, has provided definitive visual evidence, showing gold particles—indicating the presence of penaeidins—concentrated within the granules of large-granule hemocytes (LGH). ifremer.frresearchgate.net To a lesser degree, the peptides are also found in the granules of small-granule hemocytes (SGH), also known as semi-granulocytes. ifremer.frresearchgate.net In contrast, hyaline hemocytes appear to be devoid of penaeidins. ifremer.frresearchgate.net This storage within granules indicates that the peptides are held in a mature, active form, ready for rapid deployment, rather than being secreted immediately after synthesis. vliz.beifremer.fr

Release Mechanisms in Response to Immune Challenge

Upon an immune challenge, such as a microbial infection or wounding, the stored this compound is released from the granular hemocytes to combat the threat. nih.govifremer.frresearchgate.net This release is a key part of the shrimp's innate immune response. researchgate.net Following microbial stimulation, an increase in the concentration of penaeidins in the plasma is observed. ifremer.frnih.gov

The release mechanism involves distinct cellular behaviors. One primary response is the migration of penaeidin-expressing hemocytes from general circulation to the site of infection or injury. nih.govnih.gov This leads to a localized, massive release of the peptides directly where they are needed. nih.gov Consequently, studies have shown that while penaeidin levels increase in the wounded tissue, the concentration of both the peptide and its corresponding transcript decreases in circulating hemocytes, particularly within the first few hours of a challenge. ifremer.frresearchgate.net

In vitro studies have shed light on a specific cellular process for release: a novel phenomenon of intracellular degranulation, which is likely followed by the lysis of the hemocyte itself to release its antimicrobial cargo. nih.govresearchgate.net This process ensures a high concentration of the peptide is delivered to neutralize pathogens. nih.gov

Table 2: Hemocyte Response to Immune Challenge

Time Post-Challenge Observation in Circulating Hemocytes Observation at Infection Site
0-3 hours Penaeidin mRNA levels decrease significantly. ifremer.frnih.gov Hemocytes migrate towards the site. nih.gov
First 12 hours Penaeidin-positive granulocytes decrease in peripheral hemolymph. researchgate.net Massive, localized release of penaeidin peptides. nih.gov
~12 hours Penaeidin mRNA levels begin to return to initial levels. ifremer.fr N/A

| Post 12 hours | A new hemocyte population with increased transcriptional activity appears. nih.gov | N/A |

Elucidation of Penaeidin 3m S Molecular Mechanisms of Action

Interactions with Microbial Membranes

The primary and most well-documented mode of action for the majority of antimicrobial peptides, including penaeidins, involves the disruption of microbial cell membranes. biorxiv.orgfrontiersin.org This interaction is governed by fundamental physicochemical properties of the peptide and leads to a loss of membrane integrity, ultimately causing cell death.

The efficacy of Penaeidin-3m and other AMPs in targeting microbial membranes is fundamentally linked to their cationic and amphipathic nature. biorxiv.orgresearchgate.net

Cationicity : Penaeidins are highly cationic molecules, possessing a net positive charge due to a high content of basic amino acid residues like Arginine (Arg). nih.govnih.gov This positive charge is a key determinant for selectivity, promoting electrostatic attraction to the negatively charged components abundant in microbial membranes, such as phosphatidylglycerol and cardiolipin. biorxiv.org In contrast, mammalian cell membranes are typically zwitterionic (e.g., rich in phosphatidylcholine) and have their negatively charged phospholipids (B1166683) confined to the inner leaflet, resulting in a weaker initial interaction with the cationic peptide. biorxiv.org This charge-based attraction facilitates the initial accumulation of the peptide on the microbial surface.

Amphipathicity : Amphipathicity refers to the spatial segregation of hydrophobic (non-polar) and hydrophilic (polar) residues within the peptide's structure. arxiv.org In penaeidins, this is achieved through the unique arrangement of amino acids in both the N-terminal and C-terminal domains. nih.govresearchgate.net The cysteine-rich domain (CRD) folds into a globular structure with hydrophobic clusters and exposed positively charged residues, while the unconstrained proline-rich domain (PRD) also contains sequential hydrophobic residues. nih.govresearchgate.net This amphipathic character is essential for the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane after the initial electrostatic binding. arxiv.orgnih.gov

The interplay between cationicity and amphipathicity allows for a two-step process: an initial, rapid, long-range electrostatic attraction (homing) followed by short-range hydrophobic and electrostatic interactions that drive membrane association and destabilization.

Once associated with the microbial membrane, penaeidins are believed to compromise its integrity through mechanisms that are common to many AMPs. While the precise model for any single peptide can vary based on concentration and the specific lipid composition of the target membrane, several general models have been proposed. ucl.ac.uk The primary models suggested for penaeidins are the barrel-stave and carpet mechanisms. nih.gov

Table 1: Proposed Models of Membrane Disruption by Antimicrobial Peptides

ModelDescriptionKey Features
Barrel-Stave Peptide monomers insert perpendicularly into the membrane, arranging themselves like staves in a barrel to form a transmembrane pore. nih.govucl.ac.ukThe pore is lined exclusively by the hydrophilic faces of the peptides, creating a channel for water, ions, and other molecules to pass through.
Toroidal Pore Peptides remain associated with the lipid head groups and induce the membrane to curve inward, creating a pore lined by both the peptides and the lipid head groups. biorxiv.orgucl.ac.ukThis model involves significant disruption and reordering of the lipid bilayer.
Carpet Model Peptides accumulate on the membrane surface, parallel to the lipid bilayer, forming a "carpet." nih.govucl.ac.uk At a critical threshold concentration, this leads to widespread membrane disruption and micellization, rather than discrete pore formation.This action is likened to a detergent effect, causing a catastrophic loss of membrane integrity.

Intracellular Targets and Pathways

While membrane disruption is a primary mechanism of action for many AMPs, there is growing evidence that some can translocate into the microbial cytoplasm without causing complete lysis and interfere with vital intracellular processes. biorxiv.orgfrontiersin.orgifremer.fr This may be particularly relevant at sub-lethal concentrations.

Studies on penaeidins have demonstrated biological effects that suggest mechanisms beyond simple membrane permeabilization. At concentrations below the minimal inhibitory concentration (MIC), penaeidins have been observed to cause a reduction in the growth and elongation of fungal hyphae, leading to abnormal morphology. vliz.be Similarly, against certain bacterial strains like Micrococcus luteus, penaeidins exhibit a bacteriostatic effect (inhibiting growth) rather than a rapid bactericidal (killing) one. vliz.be

These findings imply that at lower concentrations, the peptide may enter the cell or interact with surface components to trigger pathways that inhibit growth and division without causing immediate cell death. vliz.be Other intracellular-targeting AMPs have been shown to inhibit the synthesis of DNA, proteins, and the cell wall, or to interfere with protein folding. ifremer.frnih.gov

The bacteriostatic effects observed for penaeidins suggest an interference with the microbe's metabolic machinery. vliz.be While the specific intracellular targets of this compound have not been fully elucidated, the mechanisms of other AMPs provide potential models. For example, some AMPs are known to target and inhibit crucial metabolic pathways, such as those involved in nucleotide synthesis or energy production. nih.govnih.gov The stringent response, a global regulator of many metabolic processes in bacteria, is known to be affected by some peptides, influencing everything from ribosome biogenesis to lipid metabolism. nih.gov By disrupting these fundamental processes, an AMP can effectively halt microbial proliferation. vliz.bemdpi.com

Cooperative Effects of this compound Domains

The PRD is an extended, flexible structure rich in proline residues, while the CRD is a compact, globular domain stabilized by three intramolecular disulfide bonds. nih.govnih.gov The distinct properties of each domain suggest a division of labor in the peptide's interaction with target microbes. It has been proposed that the proline-rich domain may be primarily involved in the initial recognition or interaction with the microbial membrane. vliz.be In contrast, a synthetic version of the PRD alone showed no antimicrobial activity, indicating that the CRD is essential for the killing function. vliz.be The combination of the flexible, membrane-targeting PRD with the structurally stable, disruptive CRD likely explains the broad-spectrum activity of the intact peptide. nih.govresearchgate.net

Table 2: Characteristics of this compound Domains

DomainStructural FeaturesProposed Function
Proline-Rich Domain (PRD) N-terminal, extended, and unconstrained structure; rich in proline and arginine residues. nih.govnih.govvliz.beMay be involved in initial membrane recognition and binding. vliz.be Lacks independent antimicrobial activity. vliz.be
Cysteine-Rich Domain (CRD) C-terminal, globular, and compact structure; stabilized by three disulfide bonds; contains an amphipathic alpha-helix. nih.govresearchgate.netEssential for antimicrobial and membrane-disrupting activity. Contributes significantly to the peptide's amphipathicity. nih.govresearchgate.net

Synergistic Contributions of Proline-Rich and Cysteine-Rich Domains to Activity

The antimicrobial power of this compound arises from the cooperative and synergistic action of its proline-rich and cysteine-rich domains. nih.gov The N-terminal proline-rich domain (PRD) is typically unstructured and plays a critical role in the initial interaction with microbial surfaces. nih.govvliz.be While a synthetic version of the PRD alone may not show antimicrobial effects, it is hypothesized to be vital for recognizing and binding to the target microorganism's membrane. vliz.beresearchgate.net

Conversely, the C-terminal cysteine-rich domain (CRD) is a well-defined, globular, and compact structure stabilized by three intramolecular disulfide bonds. vliz.benih.gov This domain is considered the primary effector region, responsible for the direct antimicrobial, particularly antifungal, activity. core.ac.ukvliz.be It contains key structural motifs, such as an amphipathic alpha-helix, which are essential for disrupting microbial membranes. nih.gov

The synergy between the two domains is crucial for the peptide's full potency. The PRD is thought to facilitate the initial binding to the microbial cell surface, effectively concentrating the peptide and presenting the CRD to the membrane. nih.govvliz.be This allows the CRD to efficiently execute its membrane-disrupting or other antimicrobial functions. This cooperative mechanism, where one domain targets and the other acts, allows for a highly effective and specific antimicrobial response. nih.gov

Table 1: Functional Roles of this compound Domains

DomainKey Structural FeaturesPrimary Function
Proline-Rich Domain (PRD) High proline content, generally unconstrained and flexible structure. nih.govInitial recognition and interaction with microbial membranes. vliz.be
Cysteine-Rich Domain (CRD) Globular structure with six cysteine residues forming three disulfide bonds, often containing an amphipathic helix. vliz.benih.govMain effector of antimicrobial activity, particularly against fungi. core.ac.ukvliz.be

Immunomodulatory Roles and Host-Pathogen Interactions

The function of this compound extends beyond simply killing microbes; it is also a significant player in modulating the host's innate immune response and mediating complex interactions between the shrimp and invading pathogens. ntou.edu.twresearchgate.net

Beyond Direct Antimicrobial Activity: Coating Microbes for Phagocyte Recognition

A key immunomodulatory function of this compound is its role as an opsonin. Opsonization is a critical process where molecules coat a pathogen to flag it for destruction by phagocytic cells. libretexts.org Penaeidins can bind to the surface of bacteria and fungi, effectively "tagging" them for recognition and engulfment by shrimp immune cells, known as hemocytes. ifremer.fr This enhanced attachment significantly increases the efficiency of phagocytosis, the primary cellular defense mechanism for clearing pathogens from the hemolymph. libretexts.orgifremer.fr By acting as a bridge between the pathogen and the phagocyte, this compound actively directs and enhances the cellular immune response, demonstrating a sophisticated integration of humoral and cellular defenses.

Contribution to Host Innate Immune Responses

This compound is an integral and multifaceted component of the shrimp's innate immune system. vliz.beresearchgate.net Penaeidins are synthesized and stored in a specific type of hemocyte, the granulocytes, and are released into the hemolymph upon microbial stimulation. researchgate.netifremer.fr Their expression is often significantly upregulated following a bacterial or viral challenge, underscoring their importance in active immune defense. researchgate.netnih.gov

The contribution of this compound to innate immunity includes:

A First Line of Defense: As potent AMPs, they provide an immediate, localized defense against a wide array of pathogens, particularly Gram-positive bacteria and filamentous fungi. vliz.beresearchgate.net

Inflammatory and Cytokine-like Roles: Penaeidins have been described as dual-function molecules, acting not only as antimicrobial agents but also as cytokine-like molecules that can promote the adhesion and migration of immune cells to sites of inflammation or injury. ntou.edu.twresearchgate.net

Wound Healing: Their involvement in directing granulocyte migration suggests a role in the inflammatory responses associated with wound healing processes in shrimp. researchgate.net

This evidence highlights that this compound is not just a simple antimicrobial agent but a dynamic and crucial regulator of the shrimp's innate immune system, contributing to pathogen clearance, cellular immune responses, and tissue repair. ntou.edu.twresearchgate.netresearchgate.net

Table 2: Research Findings on Penaeidin Immune Functions

FindingOrganism/ModelImmune Contribution
Upregulation of gene expression post-infection. researchgate.netnih.govFenneropenaeus merguiensis, Fenneropenaeus indicusIndicates an active role in the response to bacterial challenge. researchgate.netnih.gov
Stored in granulocytes and released upon stimulation. researchgate.netifremer.frPenaeus vannameiFunctions as a ready-to-use effector molecule of the humoral immune response. researchgate.netifremer.fr
Acts as a dual-function molecule (AMP and cytokine). ntou.edu.twPenaeid shrimpModulates immune cell behavior, such as adhesion and migration. ntou.edu.twresearchgate.net

Spectrum of Biological Activities of Penaeidin 3m

Antimicrobial Efficacy Against Bacterial Pathogens

The antibacterial action of penaeidins, including Penaeidin-3m, is a key feature of their biological profile. Research has consistently shown a more pronounced effect on Gram-positive bacteria compared to Gram-negative bacteria. vliz.benih.govvliz.be

Predominant Activity Against Gram-Positive Bacteria

Penaeidins display potent activity against a variety of Gram-positive bacteria. vliz.bevliz.beresearchgate.net Studies have demonstrated that their mechanism of action can vary depending on the bacterial species. For instance, a bactericidal (killing) effect has been observed against Bacillus megaterium, while a bacteriostatic (growth-inhibiting) effect is seen with Micrococcus luteus. vliz.bevliz.be Recombinant penaeidins have also shown effectiveness against these bacteria. vliz.be The minimum inhibitory concentration (MIC), a measure of antimicrobial potency, for penaeidins against Gram-positive bacteria is generally low, indicating strong activity. researchgate.net

Table 1: Documented Activity of Penaeidins Against Gram-Positive Bacteria

Bacterial Species Type of Activity Reference
Bacillus megaterium Bactericidal vliz.bevliz.be
Micrococcus luteus Bacteriostatic vliz.bevliz.be
A. viridans Slow bactericidal vliz.be

Activity Against Specific Gram-Negative Strains (if identified in research)

While the primary strength of penaeidins lies in their activity against Gram-positive bacteria, some studies have noted moderate activity against certain Gram-negative strains. researchgate.net However, other research indicates that under specific experimental conditions, penaeidins, including Penaeidin-3, had no discernible effect on Gram-negative bacteria such as those from the Vibrionaceae family. vliz.be One report mentioned that a specific penaeidin from Litopenaeus vannamei, known as LvBigPEN, showed potential in combating the Gram-negative bacterium Vibrio parahaemolyticus. researchgate.net

Antifungal Properties and Efficacy Against Fungi

Penaeidins possess broad-spectrum antifungal properties, a characteristic that has been a significant focus of research. vliz.beresearchgate.netfrontiersin.org This activity extends to both filamentous fungi and yeast species.

Inhibition of Filamentous Fungi Growth

Penaeidins are effective inhibitors of a wide array of filamentous fungi. vliz.bevliz.be Notably, they have demonstrated activity against Fusarium oxysporum, a fungus known to be pathogenic to shrimp. ifremer.frvliz.bevliz.be The mechanism of action against filamentous fungi is concentration-dependent. At concentrations below the MIC, penaeidins can cause abnormal morphology by reducing the growth and elongation of fungal hyphae. vliz.bevliz.be At higher concentrations, they exhibit a fungicidal effect, preventing the germination of fungal spores. vliz.bevliz.be This antifungal capability is believed to be linked to the ability of penaeidins to bind to chitin (B13524), a key component of fungal cell walls. ifremer.fr

Table 2: Documented Antifungal Activity of Penaeidins Against Filamentous Fungi

Fungal Species Effect Reference
Fusarium oxysporum Inhibition of growth, fungicidal at higher concentrations ifremer.frvliz.bevliz.be
Neurospora crassa Growth inhibition ifremer.fr

Effects on Yeast Species

In addition to filamentous fungi, penaeidins have shown efficacy against various yeast species. researchgate.net Recombinantly produced Penaeidin-2 and Penaeidin-3a, which are structurally similar to this compound, have demonstrated a broad spectrum of antifungal properties with a fungicidal mode of action. researchgate.net Synthetic, full-length penaeidins have also been shown to be active against multiple species of Candida and four stereoisomers of Cryptococcus, including strains that are resistant to multiple antibiotics. nih.gov

Antiviral Activities (if identified in research)

Research into the antiviral properties of penaeidins is an emerging area. While the primary focus has been on their antibacterial and antifungal activities, some evidence suggests potential antiviral effects. For instance, a member of the penaeidin family from the shrimp Litopenaeus vannamei, referred to as LvBigPEN, has been reported to exhibit antiviral activity against the White Spot Syndrome Virus (WSSV). researchgate.net However, detailed studies specifically on the antiviral activities of this compound are not extensively documented in the provided search results.

Other Identified Biological Functions (e.g., agglutination)

Beyond its well-documented antibacterial and antifungal properties, research into the broader biological roles of this compound and the wider penaeidin family has identified other significant functions. These activities highlight the multifaceted role of these peptides in the innate immune system of shrimp. Key among these other functions are chitin-binding and the potential for cell agglutination. bicnirrh.res.incpu-bioinfor.orgebi.ac.uk

One of the notable characteristics of the penaeidin family of peptides is their ability to bind to chitin. ebi.ac.uk This affinity is significant given that chitin is a major structural component of fungal cell walls and the exoskeletons of many pathogens relevant to shrimp. The Gene Ontology annotation for this compound includes chitin-binding as a molecular function. bicnirrh.res.in This suggests that this compound can interact directly with the surfaces of pathogens, a mechanism that may facilitate its primary antimicrobial actions or serve other immune functions. bicnirrh.res.inebi.ac.uk Penaeidins are produced and stored in shrimp granulocytes and are released upon microbial challenge, where their chitin-binding ability would be crucial for targeting invading fungi. ebi.ac.uk

Furthermore, patent filings related to antimicrobial peptides have listed cell agglutination as a potential application for a range of peptides, including this compound. google.comgoogle.comjustia.com Agglutination, or the clumping of cells such as bacteria or other pathogens, is a critical immune mechanism that can immobilize invaders and facilitate their clearance from the host system. While detailed experimental studies focusing specifically on this compound-induced agglutination are not extensively documented in primary literature, its inclusion in patents suggests a recognized potential for this function. google.comgoogle.comjustia.com The highly cationic nature of penaeidins, like Penaeidin-3, could contribute to interactions with negatively charged microbial surfaces, potentially leading to an agglutination effect. vliz.be

The table below summarizes these additional identified and potential biological functions of this compound.

Biological FunctionDescriptionSupporting Evidence
Chitin Binding The ability to bind to chitin, a key component of fungal cell walls and pathogen exoskeletons. bicnirrh.res.inebi.ac.ukGene Ontology (GO) annotation for this compound lists "chitin binding" (GO:0008061). bicnirrh.res.in This is a known function for the penaeidin family. ebi.ac.uk
Cell Agglutination The potential to cause the clumping of microbial cells. google.comgoogle.comjustia.comListed as a possible use for antimicrobial peptides, including this compound, in patent literature. google.comgoogle.comjustia.com

Diversity, Evolution, and Structure Activity Relationships of Penaeidin 3m and Its Isoforms

Phylogenetic Analysis and Evolutionary Lineage within Penaeidins

Penaeidins represent a unique family of antimicrobial peptides (AMPs) found in shrimp, characterized by a distinct two-domain structure comprising an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD). core.ac.uk Phylogenetic analyses of the penaeidin gene family reveal a clear evolutionary path shaped by gene duplication and subsequent diversification, leading to the various classes and isoforms observed today, including Penaeidin-3m.

Phylogenetic trees constructed from nucleotide sequence data show that penaeidins cluster into distinct classes. core.ac.uknih.gov This clustering indicates that the divergence of this peptide family is a result of gene duplication events that likely occurred before the speciation of modern shrimp. nih.govresearchgate.net For instance, analysis suggests that all major classes of penaeidins were likely present in the common ancestor of shrimp species like Litopenaeus vannamei and Litopenaeus setiferus. nih.gov The PEN3 gene, in particular, is widely distributed among various penaeid shrimp species. researchgate.net

Gene Duplication and Diversification Events

Gene duplication is a primary mechanism driving the evolution of the penaeidin family. core.ac.uknih.gov Following duplication, the newly formed gene copies undergo mutations, including nucleotide substitutions and insertion/deletion events, which fuel their diversification. mdpi.com This process has led to the emergence of multiple penaeidin classes and numerous isoforms within each class. core.ac.uknih.gov

The diversity is not always a result of simple allelic polymorphism but may also involve more complex mechanisms like alternate transcriptional processes. nih.gov While some research suggests that penaeidins are not part of a large gene family produced by whole gene duplication but rather a multi-component locus, the consensus points to duplication as a key evolutionary driver. nih.govnih.govmdpi.com The presence of multiple isoforms, especially within class 3, highlights the significant sequence variability that has arisen. nih.gov This diversification process allows the host to develop a varied arsenal (B13267) of antimicrobial defenses.

Comparative Analysis of this compound with Other Penaeidin Classes and Isoforms

Penaeidins are categorized into distinct classes based on amino acid sequence similarity. researchgate.net Initially, three classes were identified, with classes 1 and 2 later being combined. nih.gov A fourth class was subsequently discovered. nih.govnih.gov Penaeidin-3 stands out from other classes due to significant sequence differences, including an insertion of 3-5 residues and a C-terminal extension. researchgate.net

FeaturePenaeidin Class 2Penaeidin Class 3Penaeidin Class 4
Primary Target Gram-positive bacteria, fungi nih.govGram-positive bacteria, fungi nih.govnih.govFungi, specific Gram-positive bacteria nih.govnih.gov
PRD Activity Not independently activeNot independently active plos.orgIndependently active against specific targets nih.gov
Sequence Characteristics Shorter PRD compared to Class 3Insertion of 3-5 residues and C-terminal extension researchgate.netDiffers from Class 3 in PRD length and composition nih.gov

Sequence Homology and Functional Divergence

This sequence divergence, particularly in the PRD, leads to functional divergence. core.ac.uk Different penaeidin classes and isoforms exhibit varying spectra of antimicrobial activity. nih.gov For instance, Penaeidin-3 has a broad range of microbial targets. nih.gov In contrast, Penaeidin class 4 shows more specific activity, being generally more effective against fungi than class 3, but less effective against certain bacteria. nih.govnih.gov This specialization allows the shrimp's immune system to mount a more tailored defense against different types of pathogens. The PRD of a class 4 penaeidin was found to be independently active, a function not observed for the PRD of class 3, highlighting how changes in this domain's length and composition can dramatically affect function. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound

The unique two-domain structure of Penaeidin-3 is central to its antimicrobial function. researchgate.netnih.gov Structural studies, primarily using NMR on recombinant Penaeidin-3a, have provided significant insights into how its architecture relates to its activity. nih.gov

The peptide consists of two functionally and structurally distinct domains:

Proline-Rich Domain (PRD): The N-terminal portion (residues 1-28) is rich in proline and arginine residues. nih.govvliz.be This domain is structurally unconstrained and flexible. nih.gov While the synthetic PRD of Penaeidin-3 alone does not show antimicrobial activity, it is believed to be involved in the initial interaction with microbial membranes. vliz.be

Cysteine-Rich Domain (CRD): The C-terminal part (residues 29-58) is a compact, globular domain stabilized by three disulfide bonds (Cys32-Cys47, Cys48-Cys55, and Cys36-Cys54). nih.gov This domain contains a well-defined amphipathic alpha-helix (residues 41-50). nih.gov

Identification of Key Residues and Motifs for Activity

Specific residues and motifs within both domains of Penaeidin-3 are critical for its biological activity.

Proline-Rich Domain (PRD): This domain contains a high number of proline and arginine residues. vliz.be The prolines contribute to the domain's unique, flexible structure, while the positively charged arginine residues are key for electrostatic interactions with negatively charged components of microbial cell surfaces. A conserved Pro-Arg-Pro motif is found in this domain, which is also present in other proline-rich antimicrobial peptides. vliz.be

Cysteine-Rich Domain (CRD): The six conserved cysteine residues form three disulfide bonds that are essential for the stable, folded structure of this domain. nih.gov Key positively charged residues, specifically Arginine-37, Arginine-45, Arginine-50, and Arginine-53 , are strategically located on the surface of the CRD. nih.gov These arginines, along with hydrophobic clusters on the domain's surface, create the amphipathic character necessary for antimicrobial action. researchgate.netnih.gov The alpha-helix within the CRD, which includes Arg45 and Arg50, is a key structural feature contributing to this amphipathicity. nih.gov

DomainKey Residues/MotifsPutative Function
Proline-Rich Domain (PRD) Proline residues, Arginine residues, Pro-Arg-Pro motifFlexibility, initial electrostatic interaction with microbial membranes nih.govvliz.be
Cysteine-Rich Domain (CRD) Cys32, Cys36, Cys47, Cys48, Cys54, Cys55Form three disulfide bonds, stabilizing the domain's structure nih.gov
Arg37, Arg45, Arg50, Arg53Contribute to the positive surface charge for membrane interaction nih.gov
Alpha-helix (residues 41-50)Forms an amphipathic structure crucial for antimicrobial activity nih.gov

Influence of Domain Interactions on Antimicrobial Potency

Penaeidins, including this compound, are characterized by their unique two-domain structure, comprising an N-terminal proline-rich domain (PRD) and a C-terminal cysteine-rich domain (CRD). nih.govresearchgate.net Research into the structure and function of these peptides has revealed that the interplay between these two domains is critical for their full antimicrobial potency.

It is hypothesized that the antimicrobial activity of penaeidins arises from a cooperative effect between the PRD and the CRD. nih.govresearchgate.net While the CRD provides a stable, amphipathic scaffold, the PRD is thought to be involved in the initial interaction or recognition of microbial membranes. vliz.be This hypothesis is supported by findings that a synthetic peptide corresponding solely to the proline-rich region of a class 3 penaeidin isoform from L. vannamei was found to be antimicrobially inactive. plos.orgplos.org This lack of independent activity in the class 3 PRD underscores the necessity of its interaction with the CRD to elicit a potent antimicrobial response. The flexible nature of the PRD may allow it to effectively present the rigid, microbicidal CRD to the target cell surface, leading to the peptide's full range of activity, which is predominantly directed against Gram-positive bacteria and fungi. vliz.be

Synthetic Peptide Analogs and Fragment Activity Evaluation in Research

The evaluation of synthetic peptide analogs and fragments has been a crucial methodology for dissecting the structure-activity relationships of penaeidins. Through chemical synthesis and recombinant expression systems, researchers have been able to produce various penaeidin isoforms and their constituent domains to test their specific functions. nih.govnih.gov

Studies involving a class 3 penaeidin isoform from L. vannamei revealed that its isolated proline-rich domain (PRD) was antimicrobially inactive. plos.orgplos.org This is a significant finding that distinguishes class 3 penaeidins from other classes. For instance, the PRD of a class 4 penaeidin (Pen4-1) was found to possess antibacterial activity with the same target spectrum as the parent peptide, highlighting functional diversity among penaeidin classes. plos.orgresearchgate.net

To facilitate structural studies, a recombinant version of Penaeidin-3a and a synthetic analogue, [T8A]-Pen-3a, were produced in Saccharomyces cerevisiae. nih.govresearchgate.net The substitution of threonine at position 8 with alanine (B10760859) in the analogue was done to prevent potential O-glycosylation by the yeast expression system. researchgate.net Importantly, both the recombinant Penaeidin-3a and the [T8A]-Pen-3a analogue exhibited similar antimicrobial activity, indicating that the T8A substitution did not alter the peptide's function and that the synthetic approach was valid for producing biologically active peptides. nih.govresearchgate.net The successful synthesis and functional validation of the full-length peptide, combined with the inactivity of its isolated PRD fragment, provide strong evidence that for Penaeidin-3, the entire two-domain structure is the fundamental unit for its potent antimicrobial action. nih.govresearchgate.netplos.orgplos.org

Table 1: Activity of Penaeidin-3 Fragments and Analogs

Compound/Fragment Species of Origin Description Antimicrobial Activity Finding Reference(s)
Penaeidin-3a Litopenaeus vannamei Recombinant full-length peptide Active nih.gov, researchgate.net
[T8A]-Pen-3a Litopenaeus vannamei Synthetic full-length analog Active, similar to native Pen-3a nih.gov, researchgate.net
Penaeidin-3 PRD Litopenaeus vannamei Synthetic Proline-Rich Domain Inactive plos.org, plos.org, vliz.be
Penaeidin-4 PRD Litopenaeus setiferus Synthetic Proline-Rich Domain Active plos.org, nih.gov

Advanced Research Methodologies and Translational Approaches in Penaeidin 3m Studies

Recombinant Production and Heterologous Expression Systems

The limited availability of Penaeidin-3m from its natural source necessitates the use of recombinant DNA technology for its production in heterologous hosts. This approach allows for the generation of sufficient quantities of the peptide for detailed structural and functional analyses.

The production of functional penaeidins, including isoforms of Penaeidin-3, has been successfully achieved in eukaryotic expression systems, which are often preferred due to their ability to perform post-translational modifications, such as the correct formation of disulfide bonds crucial for the peptide's structure and activity. nih.govresearchgate.net

Eukaryotic Expression Systems:

Saccharomyces cerevisiae : The yeast S. cerevisiae has been utilized for the expression of penaeidins, such as Penaeidin-3a. nih.govresearchgate.net This system has proven effective for producing functional recombinant penaeidins that are comparable to their native counterparts. nih.gov Studies have demonstrated that S. cerevisiae can secrete the recombinant peptide, simplifying purification processes. researchgate.net For instance, recombinant Penaeidin-3a produced in this yeast showed antimicrobial activity similar to the native peptide. researchgate.net

Pichia pastoris : The methylotrophic yeast P. pastoris is another widely used and advantageous system for expressing antimicrobial peptides. frontiersin.org Its ability to grow to high cell densities and the strength of its methanol-inducible alcohol oxidase (AOX1) promoter contribute to high yields of recombinant protein. frontiersin.orgigem.org While specific expression of this compound in P. pastoris is not extensively documented in the provided sources, this system has been successfully employed for other penaeidins, such as Ch-penaeidin, achieving yields as high as 108 mg/L. frontiersin.orgnih.gov The use of protease-deficient strains and optimized secretion signals can further enhance the production of intact, active peptides. researchgate.netthermofisher.com

Prokaryotic Expression Systems:

While eukaryotic systems are common, prokaryotic systems like Escherichia coli offer advantages such as rapid growth and cost-effective production. cusat.ac.in However, the production of cysteine-rich peptides like penaeidins in E. coli can be challenging due to the reducing environment of the cytoplasm, which can hinder the formation of correct disulfide bonds, and the potential for inclusion body formation. Specific strategies are often required to overcome these hurdles for producing functional penaeidins in prokaryotic hosts.

Table 1: Comparison of Heterologous Expression Systems for Penaeidin Production

Feature Saccharomyces cerevisiae Pichia pastoris Escherichia coli (Prokaryotic)
System Type Eukaryotic (Yeast) Eukaryotic (Yeast) Prokaryotic (Bacteria)
Post-Translational Modifications Capable (e.g., disulfide bonds) nih.gov Capable (e.g., disulfide bonds) frontiersin.org Limited; disulfide bond formation is challenging
Protein Yield Moderate High frontiersin.orgnih.gov Potentially high, but often as inclusion bodies
Culturing Cost Moderate Relatively inexpensive frontiersin.org Low
Key Advantages Well-characterized genetics, GRAS status High-density culture, strong inducible promoter frontiersin.orgigem.org Rapid growth, simple genetics
Reported Penaeidin Expression Penaeidin-2, Penaeidin-3a nih.govresearchgate.net Ch-penaeidin frontiersin.orgnih.gov General AMP production cusat.ac.in

In vitro and Ex vivo Assays for Functional Characterization

A variety of assays are employed to determine the biological activity and mechanism of action of this compound. These assays are fundamental to understanding its antimicrobial spectrum and its interactions with microbial targets.

The primary function of this compound as an antimicrobial peptide is quantified through microbial growth inhibition assays. These assays determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible microbial growth. nih.gov

The liquid growth inhibition assay is a standard method where various concentrations of the peptide are incubated with a standardized inoculum of a specific microorganism in a multi-well plate. nih.gov Growth is typically monitored by measuring the optical density (OD) at a specific wavelength (e.g., 600-620 nm) after a defined incubation period. nih.govmdpi.comresearchgate.net Penaeidins, as a class, have demonstrated potent activity, particularly against Gram-positive bacteria and fungi, with MIC values often in the low micromolar range. nih.govnih.govresearchgate.net For example, penaeidins have shown effectiveness against bacteria like Micrococcus luteus and fungi such as Fusarium oxysporum. nih.gov The results from these assays are crucial for comparing the efficacy of this compound against different microbial strains and for evaluating engineered variants. nih.gov

Table 2: Representative Microbial Targets for Penaeidin Activity Assays

Microbial Class Representative Species Reference
Gram-positive Bacteria Micrococcus luteus, Staphylococcus aureus nih.gov
Gram-negative Bacteria Escherichia coli, Vibrio vulnificus nih.gov
Fungi Fusarium oxysporum, Candida spp. nih.govnih.gov

To investigate whether the antimicrobial activity of this compound involves disruption of the microbial cell membrane, membrane permeabilization assays are conducted. These assays often use fluorescent dyes that can only enter cells with compromised membranes. For instance, propidium (B1200493) iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, so its uptake is an indicator of membrane damage and cell death. biorxiv.orgwindows.net Dual-stain kits, such as the LIVE/DEAD BacLight™ bacterial viability kit, use a combination of dyes like SYTO 9 (stains all cells, live and dead) and PI to differentiate between viable and non-viable cells based on membrane integrity. frontiersin.orgthermofisher.com

Cell viability assays provide a broader measure of cell health, assessing metabolic activity or the presence of key molecules like ATP. promega.com.aunuchemsciences.com For example, assays using tetrazolium salts (like MTT or XTT) or resazurin (B115843) rely on their reduction by metabolically active cells into colored or fluorescent products, providing a quantitative measure of viability. sigmaaldrich.com The luminescent ATP assay, which measures ATP levels using the luciferase enzyme, is another highly sensitive method to quantify viable cells. nuchemsciences.comsigmaaldrich.com These assays are critical for determining if the peptide is bacteriostatic (inhibits growth) or bactericidal (kills the cells) and for elucidating its mechanism of action. frontiersin.orgnih.gov

A distinctive feature of penaeidins is their ability to bind to chitin (B13524), a polymer of N-acetylglucosamine found in fungal cell walls and the exoskeletons of arthropods. uniprot.orgifremer.frmybiosource.com This chitin-binding activity is typically determined through affinity chromatography. In this assay, purified this compound is incubated with a chitin matrix. ifremer.fr After an incubation period, the unbound peptide is washed away, and the bound peptide is subsequently eluted using solutions of increasing salt concentration (e.g., NaCl) or a low pH solution like acetic acid. ifremer.fr The different fractions (unbound, washes, and eluates) are then analyzed, often by reversed-phase high-performance liquid chromatography (RP-HPLC), to quantify the amount of peptide in each fraction and confirm its binding to chitin. ifremer.fr This dual functionality of antimicrobial and chitin-binding properties suggests a potential role for penaeidins in the shrimp's defense at cuticular surfaces. core.ac.uk

Computational Design and Engineering of this compound Variants

While specific studies on the computational design of this compound variants are not prominent in the reviewed literature, this field offers powerful tools for enhancing the properties of antimicrobial peptides. elsevier.comtechno-press.org Computational design and engineering methodologies integrate computer-aided modeling and simulation to guide the creation of new peptide variants with improved characteristics, such as increased potency, broader spectrum of activity, or enhanced stability. nih.govamazon.com

This approach typically involves:

Homology Modeling : Creating a three-dimensional structural model of this compound based on the known structures of related penaeidins. core.ac.uk

Structure-Activity Relationship (SAR) Studies : Analyzing the modeled structure to identify key residues or domains (like the proline-rich N-terminus or the cysteine-rich C-terminus) that are critical for its antimicrobial or chitin-binding functions. researchgate.net

In Silico Mutagenesis : Virtually mutating specific amino acid residues in the model and predicting the effect of these changes on the peptide's structure, stability, and interaction with microbial membranes or target molecules.

Molecular Dynamics Simulations : Simulating the behavior of the peptide and its variants in a virtual environment that mimics biological conditions (e.g., in the presence of a lipid bilayer) to assess their stability and mechanism of membrane interaction. nih.gov

By using these computational tools, researchers can rationally design a focused library of this compound variants for subsequent synthesis and experimental testing. This strategy accelerates the discovery of novel peptides with superior therapeutic potential, bypassing the need for large-scale, random screening of mutants.

Machine Learning and AI in Peptide Design

The vast combinatorial space of peptide sequences makes the traditional discovery and optimization of antimicrobial peptides a resource-intensive process. researchgate.net Machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools to navigate this complexity, offering new avenues for designing peptides like this compound. rsc.org Deep generative models, for instance, can learn from existing AMP databases to generate novel peptide sequences with desired characteristics. rsc.org

Predict Antimicrobial Potency: Generate models that predict the effectiveness of novel this compound variants against specific pathogens.

Optimize for Specificity: Identify key residues in the proline-rich domain that determine target specificity, allowing for the design of peptides that target pathogens while sparing beneficial microorganisms. researchgate.net

Enhance Stability: Predict modifications that increase the peptide's resistance to proteolytic degradation without compromising its activity.

By integrating protein structure prediction with Bayesian optimization, researchers can guide the design process toward new sequences with optimal biological properties, accelerating the development of next-generation AMPs based on the this compound scaffold. openreview.net

De Novo Peptide Design and Optimization Strategies

De novo design involves creating entirely new peptide sequences that are not found in nature but are engineered to have specific functions. rsc.org This approach is particularly promising for optimizing AMPs like this compound. The goal is to design peptides that balance multiple attributes, such as high antimicrobial activity and low hemolysis (damage to red blood cells). arxiv.org

Computational strategies for de novo design often start by identifying the essential structural motifs responsible for a peptide's function. rsc.org For this compound, this involves its two-domain structure. core.ac.uknih.gov Optimization strategies could focus on:

Domain Re-engineering: The proline-rich domain is known to be critical for target specificity. researchgate.net De novo design could generate novel PRD sequences to attach to the stable, cysteine-rich scaffold of this compound, thereby creating variants with new microbial targets.

Structure-Activity Relationship (SAR) Models: By synthesizing and testing a library of this compound variants, quantitative structure-activity relationship (QSAR) models can be built. These models computationally predict the activity of new designs, saving resources by prioritizing the most promising candidates for synthesis. mdpi.com

Multi-Objective Optimization: Advanced algorithms can simultaneously optimize for conflicting properties. For example, the Hypervolume-driven Multi-objective Antimicrobial Peptide Design (HMAMP) approach uses reinforcement learning to generate a diverse set of candidates that represent a balance between efficacy and safety. arxiv.org

These strategies enable the rational design of peptides, moving beyond the sequences provided by nature to create optimized molecules for specific therapeutic or biotechnological applications. biorxiv.org

Biotechnological Exploration of this compound (Research Focus)

The unique properties of this compound make it a subject of intense research focus for various biotechnological applications, particularly in combating microbial threats.

Potential for Novel Antimicrobial Agent Development in Aquaculture

Shrimp aquaculture is frequently impacted by diseases caused by pathogenic bacteria, such as Vibrio species. nih.govresearchgate.net Penaeidins are a cornerstone of the shrimp's natural defense against such infections. nih.gov Studies have shown that penaeidin expression is responsive to bacterial challenges, highlighting their role in the shrimp's innate immunity. nih.govifremer.fr For example, recombinant Penaeidin-3 has demonstrated inhibitory activity against various microbes. vliz.benih.gov

The development of this compound as an antimicrobial agent in aquaculture could offer a sustainable alternative to traditional antibiotics. Its potential applications include:

Feed Additive: Incorporating a stable form of this compound into shrimp feed could enhance disease resistance.

Water Treatment: Using this compound to control the population of pathogenic bacteria in hatchery tanks.

The effectiveness of different penaeidins against key aquaculture pathogens underscores their potential.

Table 1: Antimicrobial Activity of Penaeidin Family Members

Peptide Family Target Organism Activity Reference
Penaeidins Gram-positive bacteria (e.g., Micrococcus lysodeikticus) Bacteriostatic/Bactericidal vliz.benih.gov
Penaeidins Filamentous fungi Antifungal core.ac.ukifremer.fr
Recombinant FmPEN5 Vibrio parahaemolyticus Inhibitory nih.gov

This table is generated based on findings from the broader penaeidin family, indicating the likely potential of specific isoforms like this compound.

Peptide Engineering for Enhanced Specificity or Stability

While natural this compound is effective, its properties can be further enhanced through peptide engineering for specific applications. drugtargetreview.com Molecular modification strategies aim to improve stability, activity, and targeting. mdpi.com

Key engineering strategies applicable to this compound include:

Modifying the Proline-Rich Domain (PRD): The PRD is largely responsible for target specificity. researchgate.net Altering its amino acid sequence can change the peptide's antimicrobial spectrum, potentially increasing its potency against specific pathogens or broadening its range of activity.

Stabilizing the Cysteine-Rich Domain (CRD): The three disulfide bonds in the CRD give the peptide significant stability. nih.govresearchgate.net Engineering this domain by introducing non-natural amino acids or altering the loop structures between cysteine residues could further increase its resistance to proteases, enhancing its shelf-life and effectiveness in complex environments. researchgate.netmdpi.com

Chimeric Peptides: The PRD of this compound could be fused with the CRD of another penaeidin class or even a different family of AMPs to create novel chimeric peptides with unique, combined properties.

These modifications are guided by an understanding of the peptide's structure, which has been elucidated by techniques like NMR spectroscopy. researchgate.netnih.gov

Table 2: Structural and Functional Domains of Penaeidin-3

Domain Key Features Primary Function Reference
Proline-Rich Domain (PRD) N-terminal, unconstrained, rich in proline residues. Antimicrobial activity and target specificity. core.ac.ukresearchgate.netresearchgate.net

| Cysteine-Rich Domain (CRD) | C-terminal, globular structure, contains an α-helix, stabilized by 3 disulfide bonds. | Structural stability, potential role in pathogen recognition. | nih.govresearchgate.netnih.gov |

Application in Antimicrobial Coatings for Research Surfaces

The colonization of surfaces by microbes, leading to biofilm formation, is a significant problem in research and industrial settings. nih.gov Antimicrobial coatings provide a protective barrier against such contamination. google.com Penaeidins possess an intrinsic chitin-binding activity, a property that makes them particularly suitable for this application. nih.gov

This compound could be immobilized on various surfaces to prevent microbial growth. Potential applications include:

Aquaculture Equipment: Coating tanks, nets, and pipes (B44673) to reduce biofouling and the presence of pathogenic organisms. The chitin-binding ability is especially relevant for surfaces in contact with crustacean shells or fungal contaminants. nih.gov

Laboratory Surfaces: Applying this compound coatings to benchtops, incubators, and other equipment in marine biology or microbiology labs to maintain sterility.

Medical Devices: While a more advanced application, penaeidin-based coatings could be explored for implants, particularly in orthopedic oncology, where implant-associated infections are a major concern. nih.gov

The ability of penaeidins to be released from granulocytes and associate with cuticular tissue in shrimp suggests a natural affinity for surfaces, which can be exploited for creating robust and effective antimicrobial coatings. ifremer.frnih.gov

Future Research Directions and Unanswered Questions

Elucidation of Complete Molecular Mechanisms at Atomic Resolution

Future research should prioritize the determination of the high-resolution three-dimensional structure of Penaeidin-3m, ideally through techniques like X-ray crystallography or cryo-electron microscopy. This would provide a static, atomic-resolution snapshot of the molecule. Complementary studies using advanced NMR spectroscopy could reveal its dynamic behavior in solution and in the presence of membrane mimetics. researchgate.netacs.org Understanding the precise architecture of the proline-rich and cysteine-rich domains of this compound will be instrumental in deciphering how it recognizes and disrupts microbial targets. A key unanswered question is how the specific amino acid sequence of this compound dictates its unique structural features compared to other Penaeidin-3 isoforms and how these features correlate with its biological activity spectrum.

Comprehensive Understanding of this compound Regulation in Vivo

The in vivo regulation of the broader penaeidin family has been shown to be complex, with expression levels modulated by microbial challenges. ifremer.frresearchgate.net Penaeidins are constitutively produced and stored in the granulocytes of shrimp hemolymph and are released upon immune stimulation. ntou.edu.twifremer.fr Studies have shown that penaeidin mRNA levels can be upregulated in response to bacterial infection. researchgate.net For instance, in Fenneropenaeus indicus, a bacterial challenge resulted in the upregulation of Fein-Penaeidin mRNA at 6 hours post-injection. nih.gov However, the specific regulatory pathways that control the expression and release of the this compound isoform are not understood.

Future investigations need to focus on the specific regulatory elements in the this compound gene. This includes identifying the promoter and enhancer regions and the transcription factors that bind to these sites to control its expression. plos.org It is unknown whether this compound expression is induced by specific pathogen-associated molecular patterns (PAMPs) and which signaling pathways, such as the Toll or IMD pathways, are involved in its regulation. plos.orgunirioja.es Furthermore, the post-transcriptional and post-translational modifications specific to this compound and the mechanisms governing its storage in and release from hemocytes remain to be elucidated.

Exploration of this compound Roles in Complex Immune Responses

Penaeidins are known to participate in a variety of immune responses beyond direct antimicrobial activity. ntou.edu.twresearchgate.net They have been implicated in antiviral defense, with studies showing that some penaeidins can interact with viral envelope proteins and inhibit viral replication. nih.gov Additionally, penaeidins may act as immunomodulators or cytokines, influencing the behavior of immune cells like hemocytes. ntou.edu.twresearchgate.net The specific contribution of the this compound isoform to these complex immune processes is a significant unanswered question.

A critical area for future research is to delineate the specific role of this compound in the broader context of the shrimp immune system. This involves investigating its potential antiviral properties against common shrimp pathogens like White Spot Syndrome Virus (WSSV). nih.gov Does this compound interact directly with viral particles or modulate the host's antiviral response? Furthermore, its potential cytokine-like activities need to be explored. Does this compound influence hemocyte migration, phagocytosis, or the expression of other immune-related genes? ifremer.fr Understanding these multifaceted roles will provide a more holistic view of its importance in shrimp immunity.

Development of Novel Research Tools and Methodologies

Advancing our understanding of this compound is contingent on the development and application of specific research tools. Currently, research often relies on methods developed for the broader penaeidin family, such as using polyclonal antibodies that may cross-react with other isoforms. ifremer.frifremer.fr

The development of monoclonal antibodies specific to this compound is a crucial next step. These highly specific tools would enable precise localization of the peptide in tissues and cells, and facilitate the development of targeted quantitative assays like ELISA. Furthermore, the establishment of a robust system for the recombinant expression and purification of bioactive this compound is essential for functional studies. nii.ac.jp While methods for synthesizing penaeidins exist, optimizing them for this compound will be important. nih.gov The creation of reporter gene constructs, where the this compound promoter drives the expression of a reporter protein, would be invaluable for studying its gene regulation in response to various stimuli. ifremer.fr Finally, the application of high-resolution mass spectrometry techniques, such as Fourier Transform Ion-Cyclotron Resonance Mass Spectrometry, could aid in the definitive identification and characterization of the native this compound isoform from shrimp hemolymph. nih.govnih.gov

Q & A

Q. Q1: What are the foundational experimental design principles for studying Penaeidin-3m's antimicrobial activity?

Answer:

  • Randomization and Controls : Use randomized trials to minimize bias, with positive/negative controls (e.g., known antimicrobial peptides like defensins) .
  • Sample Size Justification : Calculate statistical power (e.g., using G*Power) to ensure robustness, especially for dose-response assays .
  • Replication : Validate results across ≥3 independent experiments, documenting environmental variables (e.g., temperature, pH) .
  • Protocol Standardization : Reference established methodologies (e.g., broth microdilution for MIC determination) and cite modifications .

Q. Q2: How should researchers characterize this compound's structural and functional properties?

Answer:

  • Structural Analysis : Employ nuclear magnetic resonance (NMR) for 3D conformation, mass spectrometry (MS) for molecular weight, and circular dichroism (CD) for secondary structure .
  • Functional Assays : Use radial diffusion assays for antimicrobial activity and ELISA for binding affinity to microbial membranes .
  • Data Validation : Compare results with homologous peptides (e.g., penaeidin-2) and deposit raw data in repositories like ProteomeXchange .

Q. Q3: What strategies are recommended for integrating existing literature into this compound research?

Answer:

  • Systematic Reviews : Use PRISMA guidelines to identify gaps in knowledge (e.g., limited in vivo studies on crustacean immunity) .
  • Citation Networks : Tools like Web of Science or Scopus can map foundational studies (e.g., Destoumieux-Garzón et al., 2002) and recent advances .
  • Contradiction Analysis : Tabulate conflicting findings (e.g., pH stability ranges) and propose hypotheses for validation .

Advanced Research Questions

Q. Q4: How can researchers resolve contradictions in this compound's reported mechanisms of action?

Answer:

  • Root-Cause Analysis : Compare variables across studies (e.g., peptide purity, microbial strains) using sensitivity analysis .
  • Mechanistic Probes : Employ fluorescence quenching to assess membrane interaction or CRISPR-Cas9 knockouts to identify host-pathogen targets .
  • Meta-Analytical Frameworks : Aggregate datasets (e.g., via RevMan) to identify trends obscured in single studies .

Q. Q5: What methodologies optimize this compound's activity in complex biological systems?

Answer:

  • Synergy Testing : Use checkerboard assays to evaluate combinatorial effects with antibiotics (e.g., β-lactams) .
  • In Vivo Models : Design larval zebrafish or crustacean infection models with endpoint metrics (e.g., survival rate, bacterial load) .
  • Environmental Mimicry : Simulate host physiological conditions (e.g., hemolymph pH in shrimp) during assays .

Q. Q6: How should researchers address this compound's stability and delivery challenges?

Answer:

  • Formulation Studies : Test encapsulation methods (e.g., liposomes) and track stability via HPLC under varying temperatures/pH .
  • Protease Resistance Assays : Incubate with trypsin/chymotrypsin and quantify degradation via SDS-PAGE .
  • Computational Modeling : Predict degradation hotspots using tools like Rosetta or GROMACS for rational engineering .

Q. Q7: What interdisciplinary approaches enhance this compound's research scope?

Answer:

  • Omics Integration : Pair transcriptomics (host response) with peptidomics (this compound expression) in infection models .
  • Immunomodulatory Studies : Use flow cytometry to assess immune cell activation (e.g., phagocytosis in hemocytes) .
  • Structural Bioinformatics : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with microbial receptors .

Methodological and Ethical Considerations

Q. Q8: How to ensure reproducibility in this compound research?

Answer:

  • Detailed Protocols : Document buffer compositions, equipment calibration, and peptide synthesis methods (e.g., solid-phase vs. recombinant) .
  • Data Transparency : Share raw spectra, chromatograms, and code for statistical analysis via platforms like Zenodo or GitHub .
  • Collaborative Verification : Partner with independent labs for blinded replication studies .

Q. Q9: What ethical guidelines apply to this compound studies involving animal models?

Answer:

  • IACUC Compliance : Justify sample sizes (3Rs principles) and report anesthesia/euthanasia methods (e.g., MS-222 for aquatic species) .
  • Data Integrity : Disclose conflicts of interest and avoid selective reporting of negative results .

Q10: How to formulate high-impact research questions for funding proposals?

Answer:

  • FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant (e.g., "How does this compound evade microbial resistance mechanisms?") .
  • PICO Framework : Define Population (e.g., Vibrio-infected shrimp), Intervention (this compound delivery), Comparison (untreated controls), and Outcomes (mortality rate) .

Data Interpretation and Future Directions

Q. Q11: How to interpret this compound's dual role in immunity and tissue repair?

Answer:

  • Functional Segregation : Use gene silencing (RNAi) to isolate antimicrobial vs. wound-healing pathways .
  • Temporal Analysis : Track peptide expression via qPCR at infection timepoints (0h, 24h, 48h) .

Q12: What unresolved questions warrant future research?

Answer:

  • Evolutionary Conservation : Compare this compound orthologs across arthropods to identify conserved motifs .
  • Translational Potential : Investigate biocompatibility in mammalian systems using hemolysis assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.